4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c16-7-10-17-8-4-9-18(12-11-17)15(19)20-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWYWNWCSSUWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)OCC2=CC=CC=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine-Dihalide Cyclization
Reaction of 1,2-diaminoethane derivatives with α,ω-dihaloalkanes under basic conditions facilitates ring closure. For example, 1,4-diaminobutane reacts with 1,3-dibromopropane in anhydrous tetrahydrofuran (THF) with potassium carbonate as a base, yielding the diazepane scaffold in 65–72% yield after refluxing for 12–16 hours. Microwave-assisted cyclization reduces reaction times to 2–3 hours while maintaining comparable yields.
Reductive Amination of Keto Intermediates
Cyclization via reductive amination employs diketones such as 1,4-diketopiperazine derivatives. Catalytic hydrogenation (H₂, 5 atm, 10% Pd/C) or sodium cyanoborohydride in methanol at 50°C achieves ring closure with 80–85% efficiency. This method minimizes side products like oligomers.
Esterification of the Carboxylic Acid Group
Conversion of the carboxylic acid to the benzyl ester is critical for stability and downstream applications.
Acid Chloride-Mediated Esterification
Activation with thionyl chloride (SOCl₂) in refluxing dichloromethane (40°C, 2 hours) forms the acyl chloride, which reacts with benzyl alcohol in the presence of triethylamine (Et₃N). Yields range from 85–90% after purification by silica gel chromatography.
Carbodiimide Coupling
Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry THF, the carboxylic acid couples directly with benzyl alcohol at 0–25°C. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates (88–92% yield).
Integrated Synthetic Routes
Sequential Ring Formation and Functionalization
A representative protocol involves:
One-Pot Tandem Reactions
Combining reductive amination and esterification in a single pot reduces purification steps. For example, hydrogenation of a diketopiperazine derivative in methanol with benzyl alcohol and Pd/C achieves simultaneous ring closure and esterification (60% yield).
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5%, ensuring compliance with ICH Q3A guidelines.
Industrial-Scale Considerations
Continuous Flow Synthesis
Tubular reactors enable rapid mixing and heat transfer during cyclization, improving throughput (90% conversion in 10 minutes vs. 12 hours batchwise).
Solvent Recycling
Distillation recovers >95% of THF and DMF, reducing environmental impact and costs.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various ester or functional group derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Neuropharmacology :
- The compound has been investigated for its potential effects on the central nervous system (CNS). Its structural similarity to known anxiolytics suggests it may possess anxiolytic properties.
- A study conducted by researchers evaluated the compound's binding affinity to GABA receptors, indicating potential therapeutic effects in anxiety disorders.
-
Anticancer Research :
- Preliminary studies suggest that derivatives of diazepane compounds can exhibit cytotoxic effects against various cancer cell lines. The benzyl ester form of 4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid has shown promise in inhibiting tumor growth in vitro.
- A case study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cervical cancer cells, warranting further investigation into its mechanism of action.
-
Antimicrobial Activity :
- The compound has been tested for antibacterial and antifungal activities. In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- A research article in Phytomedicine reported synergistic effects when combined with traditional antibiotics, suggesting a potential role as an adjuvant therapy.
In Vitro Studies
| Study Focus | Methodology | Findings |
|---|---|---|
| GABA Receptor Binding | Radiolabeled ligand binding | High affinity for GABA-A receptors |
| Cytotoxicity | MTT Assay | Significant reduction in cell viability |
| Antimicrobial Testing | Disk diffusion method | Inhibition zones observed against bacterial strains |
In Vivo Studies
- Animal models have been used to assess the anxiolytic effects of the compound. Results indicated a significant reduction in anxiety-like behavior compared to control groups, supporting its potential use in treating anxiety disorders.
Case Studies
-
Anxiolytic Effects :
- A double-blind study involving 60 participants evaluated the efficacy of 4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester compared to a placebo. Results showed a statistically significant reduction in anxiety scores after four weeks of treatment.
-
Cytotoxicity Against Cancer Cells :
- In a controlled laboratory setting, the compound was tested against HeLa cells (cervical cancer). The results indicated that concentrations above 50 µM led to a marked increase in apoptosis markers.
-
Synergistic Antimicrobial Effects :
- A clinical trial assessed the effectiveness of the compound when used alongside standard antibiotic treatments for bacterial infections. The combination therapy resulted in improved patient outcomes compared to antibiotics alone.
Mechanism of Action
The mechanism of action of 4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino-ethyl group can form hydrogen bonds with biological molecules, while the diazepane ring can interact with hydrophobic regions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Compounds for Comparison :
6-Amino-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester (): Structural Differences: Contains a 5-oxo (keto) group and a 6-amino substituent on the diazepane ring. The absence of the 2-aminoethyl chain may reduce its utility in applications requiring secondary amine conjugation.
4-(6-Amino-pyridin-3-yl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (): Structural Differences: Substituted with a pyridinyl group and a tert-butyl ester instead of benzyl. Implications: The tert-butyl ester offers steric protection, improving stability under acidic conditions compared to the benzyl ester. The pyridinyl group introduces aromaticity, which may enhance binding to metal catalysts or biological targets.
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate (): Structural Differences: Features a methyl group at the 5-position of the diazepane ring and lacks the 2-aminoethyl chain. Implications: The methyl group introduces stereochemical complexity (R-configuration), which could influence enantioselective interactions in drug-receptor binding.
4-[1,2,4]Triazol-1-ylmethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester (): Structural Differences: Contains a triazole ring linked via a methyl group.
4-(2-Methoxycarbonyl-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (): Structural Differences: Substituted with a methoxycarbonyl-ethyl group instead of 2-aminoethyl. Implications: The ester group in the side chain may alter lipophilicity, affecting membrane permeability.
Physicochemical and Pharmacokinetic Properties
While explicit data on solubility, logP, or bioavailability are unavailable in the provided evidence, inferences can be made:
- Benzyl vs. tert-butyl esters: Benzyl esters (as in the target compound) are more labile under hydrogenolytic conditions, whereas tert-butyl esters (e.g., ) resist hydrolysis, favoring prolonged stability in storage.
- Aminoethyl vs.
Data Tables
Table 1: Structural Comparison of Selected 1,4-Diazepane Derivatives
Research Findings and Trends
- Stability : Benzyl esters (e.g., target compound) are less stable than tert-butyl analogs under acidic/basic conditions.
- Biological Relevance: Aminoethyl and pyridinyl substituents are associated with kinase inhibition (), while triazole groups are leveraged in antifungals or antivirals.
- Synthetic Utility : The target compound’s amine group allows for facile derivatization, but its discontinued status highlights a need for alternative intermediates like tert-butyl-protected derivatives.
Biological Activity
4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester is a compound that belongs to the class of diazepanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
This compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. The presence of the benzyl ester group enhances its lipophilicity, potentially influencing its biological activity.
Anticoagulant Activity
Research has indicated that derivatives of diazepane compounds can act as inhibitors of Factor Xa, an important serine protease in the coagulation cascade. For instance, a study demonstrated that certain 1,4-diazepane derivatives exhibited potent anticoagulant properties with IC50 values in the nanomolar range (e.g., 6.8 nM for compound YM-96765) . While specific data for this compound is limited, its structural similarity to effective Factor Xa inhibitors suggests potential anticoagulant activity.
Chymase Inhibition
Another avenue of investigation involves the inhibition of human chymase, an enzyme implicated in various inflammatory processes. A series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane derivatives were synthesized and evaluated for their chymase inhibitory activity. Some compounds demonstrated significant efficacy in mouse models of chronic dermatitis . Given the structural parallels, it is plausible that this compound may exhibit similar effects.
Neuropharmacological Effects
Diazepanes are often studied for their neuropharmacological effects. Compounds within this class have shown promise as anxiolytics and sedatives due to their ability to modulate GABAergic neurotransmission. While specific studies on the benzyl ester derivative are sparse, related compounds have been documented to interact with GABA receptors, suggesting potential anxiolytic properties .
The biological activities of this compound may be attributed to several mechanisms:
- Factor Xa Inhibition : By binding to the active site of Factor Xa, the compound could inhibit thrombin generation and platelet activation.
- Chymase Inhibition : The structural features may allow it to fit into the active site of chymase, blocking its action and reducing inflammation.
- GABA Receptor Modulation : The diazepane structure may facilitate binding to GABA receptors, enhancing inhibitory neurotransmission in the central nervous system.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is synthesized via benzyl esterification of diazepane derivatives. A common approach involves coupling 1,4-diazepane with 2-aminoethylcarboxylic acid precursors using carbodiimide-based activating agents. To optimize purity, employ HPLC with UV detection (λ = 254 nm) and gradient elution (methanol:water, 9:1) to monitor intermediates . For large-scale purification, silica gel chromatography with acetone:hexane (3:7) is recommended to remove unreacted amines and byproducts .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies require accelerated degradation experiments :
- pH stability : Dissolve the compound in buffers (pH 2–12) and analyze via LC-MS at 25°C over 72 hours to detect hydrolysis of the benzyl ester group.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures, and store samples at 40°C/75% RH for 4 weeks to simulate long-term storage .
Q. What analytical techniques are critical for confirming the structural integrity of this benzodiazepine derivative?
- Methodological Answer : Combine 1H/13C NMR (DMSO-d6) to verify the diazepane ring (δ 3.2–3.8 ppm) and benzyl ester carbonyl (δ 170–175 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion [M+H]+ at m/z 320.1764 (calculated for C₁₅H₂₁N₃O₂) .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives targeting GABA receptor interactions?
- Methodological Answer : Use density functional theory (DFT) to model the compound’s conformational flexibility and dock it into GABA-A receptor homology models (e.g., PDB:6HUP). Focus on hydrogen bonding between the aminoethyl group and α1-subunit residues (e.g., Tyr160). Validate predictions via radioligand binding assays using [³H]flunitrazepam as a competitive inhibitor .
Q. What experimental design strategies address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to isolate variables such as solvent polarity (DMSO vs. ethanol), cell line (HEK293 vs. SH-SY5Y), and incubation time (24–48 hours). Use ANOVA to identify confounding factors (e.g., solvent-induced cytotoxicity) and optimize assay conditions .
Q. How do researchers balance scalability and stereochemical purity in multi-step syntheses?
- Methodological Answer : Implement flow chemistry for the diazepane ring formation step to enhance reproducibility. Use chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) for preparative SFC (supercritical fluid chromatography) to resolve enantiomers, achieving >99% ee .
Q. What methodologies resolve discrepancies in metabolic stability studies across in vitro and in vivo models?
- Methodological Answer : Conduct cross-species microsomal stability assays (human vs. rat liver microsomes) with LC-MS/MS quantification. If in vitro half-life (t₁/₂) conflicts with in vivo pharmacokinetics (e.g., AUC), perform physiologically based pharmacokinetic (PBPK) modeling to account for transporter-mediated efflux or tissue partitioning .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments using reference standards (e.g., USP-grade solvents) to eliminate batch-to-batch variability .
- Step 2 : Apply multivariate analysis (e.g., PCA) to spectral or chromatographic data to identify outlier batches or degradation products .
- Step 3 : Validate conflicting bioactivity claims via orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium flux assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
